molecular formula C30H26FN3O2 B2965829 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one CAS No. 380182-00-3

1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B2965829
M. Wt: 479.555
InChI Key: CUJMLZAITJHQNC-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown a wide range of biological activities .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modifications of the quinoline nucleus . A common approach used in drug discovery is to replace the benzene moiety of isoindolin-l-one with a quinoline ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. The type of reaction and the products formed can depend on the substitution on the heterocyclic pyridine ring .

Scientific Research Applications

Microwave Induced Three-Component Synthesis and Antimycobacterial Activity

A study by Quiroga et al. (2014) developed novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through a microwave-assisted three-component reaction. These compounds demonstrated significant antimycobacterial activity against fifteen Mycobacterium species strains, highlighting their potential in treating mycobacterial infections without discussing drug dosage or side effects. This research opens pathways for developing new antimicrobial agents leveraging the pyrazolo[3,4-b]quinoline scaffold Quiroga et al., 2014.

High Affinity Central Benzodiazepine Receptor Ligands

Carotti et al. (2003) synthesized novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones showing high affinity for central benzodiazepine receptors. This study is pivotal for understanding the interaction between the pyrazolo[4,3-c]quinoline derivatives and benzodiazepine receptors, providing insights into the development of potential therapeutic agents targeting these receptors. The study focused on the pharmacophore analysis and pattern recognition of intrinsic activities, steering clear of discussing drug use or side effects Carotti et al., 2003.

New Fluorescent Sensors Based on 1H-pyrazolo[3,4-b]quinoline Skeleton

Mac et al. (2010) developed novel fluorescing dyes based on the 1H-pyrazolo[3,4-b]quinoline framework for the fluorescence detection of small inorganic cations in solvents of different polarities. These compounds act as sensors through an electron transfer mechanism, which is retarded upon complexation with inorganic cations. This study highlights the potential application of pyrazolo[3,4-b]quinoline derivatives in developing new fluorescent sensors for detecting various ions, without delving into pharmacological aspects Mac et al., 2010.

Future Directions

The future research on this compound could focus on synthesizing and investigating new structural prototypes with more effective biological activity. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

1-(4-fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26FN3O2/c1-19-27-28(21-10-16-24(17-11-21)36-18-20-6-3-2-4-7-20)29-25(8-5-9-26(29)35)32-30(27)34(33-19)23-14-12-22(31)13-15-23/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMLZAITJHQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-methyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

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